Ethyl 8-methoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate
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Overview
Description
Ethyl 8-methoxy-4-thioxo-1,4-dihydro-3-quinolinecarboxylate: is a heterocyclic compound with a quinoline core structure. This compound is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of a thioxo group and a methoxy group in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-methoxy-4-thioxo-1,4-dihydro-3-quinolinecarboxylate typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and purification techniques such as recrystallization and chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 8-methoxy-4-thioxo-1,4-dihydro-3-quinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to remove the thioxo group, yielding the corresponding quinoline derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 8-methoxy-4-thioxo-1,4-dihydro-3-quinolinecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 8-methoxy-4-thioxo-1,4-dihydro-3-quinolinecarboxylate involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound may interfere with DNA replication and transcription processes, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
- Ethyl 8-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate
- Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
Comparison: Ethyl 8-methoxy-4-thioxo-1,4-dihydro-3-quinolinecarboxylate is unique due to the presence of both a thioxo group and a methoxy group, which impart distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H13NO3S |
---|---|
Molecular Weight |
263.31 g/mol |
IUPAC Name |
ethyl 8-methoxy-4-sulfanylidene-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C13H13NO3S/c1-3-17-13(15)9-7-14-11-8(12(9)18)5-4-6-10(11)16-2/h4-7H,3H2,1-2H3,(H,14,18) |
InChI Key |
XQNXXCBLVWXXJI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=S)C=CC=C2OC |
Origin of Product |
United States |
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